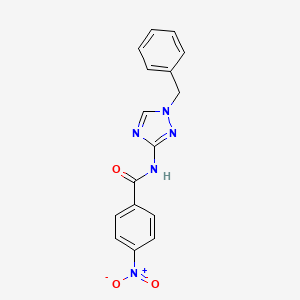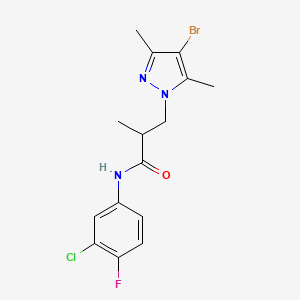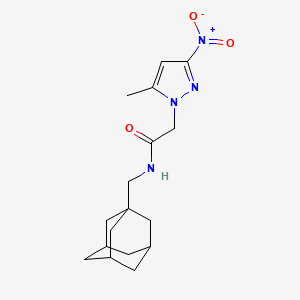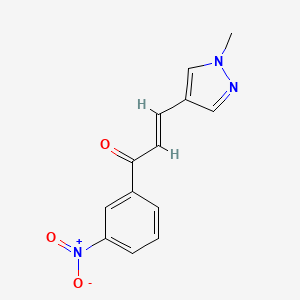![molecular formula C20H13ClN4O2 B10947037 2-{5-[(2-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10947037.png)
2-{5-[(2-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(2-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused to a quinazoline ring, contributes to its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves the following steps :
Formation of the Quinazoline Ring: The quinazoline ring is synthesized by the cyclization of 2-aminobenzonitrile with formamide.
Formation of the Triazole Ring: The triazole ring is formed by the reaction of the quinazoline derivative with hydrazine hydrate and an appropriate aldehyde.
Introduction of the Furyl Group: The furyl group is introduced by the reaction of the triazoloquinazoline intermediate with 2-furylcarboxaldehyde.
Introduction of the Chlorophenoxy Group: The final step involves the reaction of the intermediate with 2-chlorophenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(2-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{5-[(2-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and neuroprotective properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{5-[(2-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with various molecular targets . The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate the activity of neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[(2-Methoxyphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline
- 2-{5-[(2-Bromophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline
- 2-{5-[(2-Fluorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline
Uniqueness
The uniqueness of 2-{5-[(2-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs . The presence of the chlorophenoxy group enhances its binding affinity to certain biological targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C20H13ClN4O2 |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
2-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C20H13ClN4O2/c21-15-6-2-4-8-17(15)26-11-13-9-10-18(27-13)19-23-20-14-5-1-3-7-16(14)22-12-25(20)24-19/h1-10,12H,11H2 |
InChI Key |
LVQJBHISQCRGEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946974.png)
![Methyl 2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10946975.png)
methanone](/img/structure/B10946976.png)
![2-{[3-cyano-6-(heptafluoropropyl)-4-methylpyridin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B10946979.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(phenylsulfonyl)propanamide](/img/structure/B10946989.png)

![4-{[(2,4-dichlorophenyl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10946998.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B10947006.png)
![1-[(4-fluorophenoxy)methyl]-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10947007.png)
![1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-(furan-2-ylmethyl)thiourea](/img/structure/B10947012.png)

![2-(4-nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10947019.png)
